molecular formula C13H15FN2O B2386215 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole CAS No. 1521612-18-9

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole

Cat. No. B2386215
CAS RN: 1521612-18-9
M. Wt: 234.274
InChI Key: WYOYGSYQNWZOBR-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a compound that has been studied for its potential applications in the field of medicine. It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . This compound is also a novel antiproliferative agent .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described. The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . Further analysis of the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole have been described in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole can be found in the referenced papers .

properties

IUPAC Name

6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOYGSYQNWZOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole

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